molecular formula C8H8Br2Zn B6337709 MFCD13152549 CAS No. 2241502-60-1

MFCD13152549

Cat. No.: B6337709
CAS No.: 2241502-60-1
M. Wt: 329.3 g/mol
InChI Key: RDKMYNHVNXGYDQ-UHFFFAOYSA-M
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Description

MFCD13152549, also known as 4-Bromophenethylzinc bromide, is a chemical compound with significant applications in organic synthesis. It is commonly used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran, a solvent that stabilizes the reagent and facilitates its use in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromophenethylzinc bromide involves the reaction of 4-bromophenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Bromophenethyl bromide+Zn4-Bromophenethylzinc bromide\text{4-Bromophenethyl bromide} + \text{Zn} \rightarrow \text{4-Bromophenethylzinc bromide} 4-Bromophenethyl bromide+Zn→4-Bromophenethylzinc bromide

Industrial Production Methods

On an industrial scale, the production of 4-Bromophenethylzinc bromide follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas purging systems are used to maintain an oxygen-free environment. The reaction conditions, such as temperature and concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenethylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

    Coupling Reactions: It is frequently used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions

    Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with 4-Bromophenethylzinc bromide.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.

Major Products

The major products formed from reactions involving 4-Bromophenethylzinc bromide include substituted aromatic compounds and complex organic molecules used in pharmaceuticals and materials science.

Scientific Research Applications

4-Bromophenethylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromophenethylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and coupling reactions. The organozinc reagent acts as a nucleophile, attacking electrophilic centers in the substrate molecules. The presence of a palladium catalyst facilitates the coupling reactions by forming a transient organopalladium intermediate, which then undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

    Phenethylzinc bromide: Similar structure but lacks the bromine substituent on the aromatic ring.

    4-Bromophenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center (magnesium instead of zinc).

Uniqueness

4-Bromophenethylzinc bromide is unique due to its stability in tetrahydrofuran and its ability to participate in a wide range of coupling reactions. Its reactivity is often more controlled and predictable compared to similar organomagnesium compounds, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

1-bromo-4-ethylbenzene;bromozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br.BrH.Zn/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKMYNHVNXGYDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=C(C=C1)Br.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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